Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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Overview
Description
Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a picolinate moiety, a cyclobutoxy group, and a dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 6-cyclobutoxy-5-bromopicolinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Formation of boronic acids.
Scientific Research Applications
Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The picolinate moiety can coordinate with metal ions, enhancing the compound’s reactivity and stability in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester with a phenyl group instead of a picolinate moiety.
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one: Another boronic ester with a different aromatic ring structure.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a picolinate moiety.
Uniqueness
Methyl 6-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is unique due to its combination of a picolinate moiety and a cyclobutoxy group, which imparts distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C17H24BNO5 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
methyl 6-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C17H24BNO5/c1-16(2)17(3,4)24-18(23-16)12-9-10-13(15(20)21-5)19-14(12)22-11-7-6-8-11/h9-11H,6-8H2,1-5H3 |
InChI Key |
LJTZXEYSWUBURQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)OC)OC3CCC3 |
Origin of Product |
United States |
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